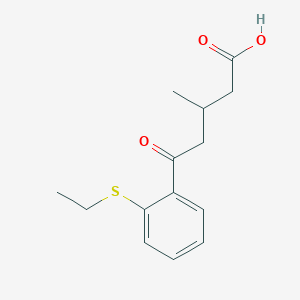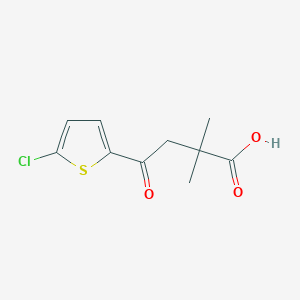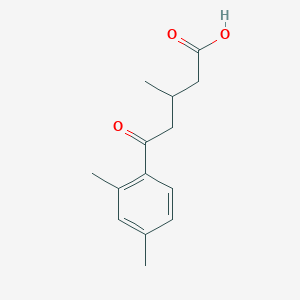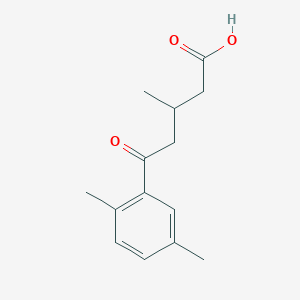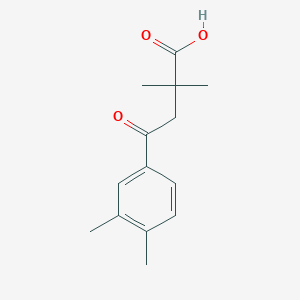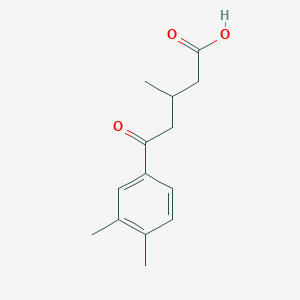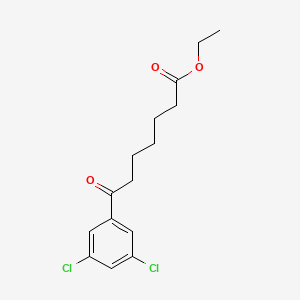
Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely used in a variety of applications from plastics to pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate” were not found, esters are commonly synthesized via a condensation reaction known as esterification . In a typical procedure, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst .
Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . In the Claisen condensation, one ester molecule acts as a nucleophile and reacts with another ester molecule, which acts as an electrophile .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity . These properties were not found in the search results for “this compound”.
Scientific Research Applications
Use in Polymer Research : Studies on poly(3,4-ethylenedioxythiophene) (PEDOT) highlight the importance of ethylene-based compounds in developing conducting polymers with applications in organic electronic devices. Similar methodologies could potentially apply to the synthesis and application of Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate in polymer research for its unique properties (Zhu et al., 2017).
Chemical Recycling Studies : Research on the chemical recycling of poly(ethylene terephthalate) (PET) indicates a growing interest in the breakdown and repurposing of ethylene-based compounds. This compound might find applications in similar recycling processes or as a monomer in the synthesis of new polymers with enhanced properties (Karayannidis & Achilias, 2007).
Biodegradation Research : The study of natural attenuation of chlorinated ethenes in hyporheic zones reveals the environmental impact and degradation pathways of chlorinated compounds. Understanding these mechanisms could be crucial for assessing the environmental behavior and potential biodegradation pathways of this compound (Weatherill et al., 2018).
Antioxidant and Neuroprotective Research : Ethyl ferulate, a phenylpropanoid with antioxidant and neuroprotective activities, showcases the potential therapeutic applications of ethyl esters. Research into this compound might explore similar biological activities, given its structural uniqueness (Cunha et al., 2019).
Safety and Hazards
Future Directions
Future research could focus on the synthesis, characterization, and potential applications of “Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate”. Given the wide range of uses for esters, this compound could have potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals .
properties
IUPAC Name |
ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-12(16)10-13(17)9-11/h8-10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLMMNIQTSUBPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645563 |
Source


|
| Record name | Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898751-93-4 |
Source


|
| Record name | Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)
